molecular formula C8H9BrN2O B3100065 [(3-Bromophenyl)methyl]urea CAS No. 135996-84-8

[(3-Bromophenyl)methyl]urea

Cat. No. B3100065
CAS RN: 135996-84-8
M. Wt: 229.07 g/mol
InChI Key: ZQZDWEGVUDTKGG-UHFFFAOYSA-N
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Description

“[(3-Bromophenyl)methyl]urea” is a chemical compound that has a molecular weight of 215.05 . It is a solid substance and is also known as “3-(p-bromophenyl)-1-methoxy-1-methylurea” or "Metobromuron" .


Synthesis Analysis

The synthesis of N-substituted ureas, such as “this compound”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without the need for an organic co-solvent .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula C7H7BrN2O . The structure can be viewed as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . Its physical and chemical properties would include characteristics that can be observed or measured without changing the identity of the substance, such as color, density, hardness, and melting and boiling points .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its antimicrobial activity. A study analyzed the spectral behavior and antimicrobial activity of 3-(4 bromophenyl)-1- methoxy-1-methyl urea using experimental, theoretical spectroscopic, IR, Raman, and UV-Vis techniques . The antimicrobial activity of the molecule was confirmed using molecular docking analysis. In vitro antimicrobial studies were carried out against the bacterial strains E. coli and Candida sp .

Molecular Docking

Molecular docking is a method used in computational biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex. The compound has been used in molecular docking studies to understand its interaction with biological targets .

Spectroscopic Analysis

The compound has been used in spectroscopic analysis. The study mentioned above used IR, Raman, and UV-Vis techniques to analyze the spectral behavior of the compound .

Density Functional Theory (DFT) Studies

The compound has been used in DFT studies. The optimized geometrical parameters were reported on DFT/B3LYP/6-311++G (d, p) basis set of theory .

Vibrational Analysis

The compound has been used in vibrational analysis. Based on the potential distribution of energy, the detailed vibrational assignments of observed FT-IR and FT-Raman bands have been proposed .

Biological Applications of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . As [(3-Bromophenyl)methyl]urea is a derivative of indole, it may also possess these biological activities.

Thiourea Derivatives

Thiourea and its derivatives have become a significant focal point within the organic synthesis field, garnering attention for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis and antimalarial properties . As this compound is a derivative of thiourea, it may also possess these biological applications.

Safety and Hazards

It has been assigned the hazard codes H302, H315, H319, H332, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Proper handling and storage are advised to prevent exposure and potential harm .

properties

IUPAC Name

(3-bromophenyl)methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-7-3-1-2-6(4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZDWEGVUDTKGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CNC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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